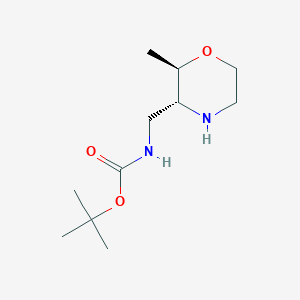
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position and a phenacylidene group at the 3rd position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-bromo-3-phenacylidene-1H-indol-2-one typically involves the condensation of 5-bromoindole-2,3-dione with phenacyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of (3E)-5-bromo-3-phenacylidene-1H-indol-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. The presence of the bromine atom and the phenacylidene group may play a crucial role in its biological activity by enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
5-bromoindole-2,3-dione: A precursor in the synthesis of (3E)-5-bromo-3-phenacylidene-1H-indol-2-one.
3-phenacylidene-1H-indol-2-one: Lacks the bromine atom but shares the phenacylidene group.
5-bromo-1H-indole-2-one: Similar structure but without the phenacylidene group.
Uniqueness
This compound is unique due to the combination of the bromine atom and the phenacylidene group, which may contribute to its distinct chemical reactivity and biological activity. This combination is not commonly found in other indole derivatives, making it a valuable compound for research and development.
特性
分子式 |
C16H10BrNO2 |
|---|---|
分子量 |
328.16 g/mol |
IUPAC名 |
(3E)-5-bromo-3-phenacylidene-1H-indol-2-one |
InChI |
InChI=1S/C16H10BrNO2/c17-11-6-7-14-12(8-11)13(16(20)18-14)9-15(19)10-4-2-1-3-5-10/h1-9H,(H,18,20)/b13-9+ |
InChIキー |
AZHMGLXVLSUTGY-UKTHLTGXSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)/C=C/2\C3=C(C=CC(=C3)Br)NC2=O |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=C(C=CC(=C3)Br)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


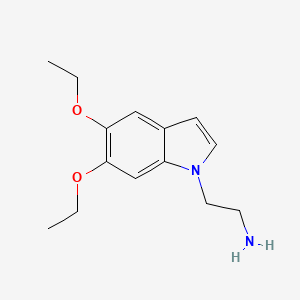
![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)
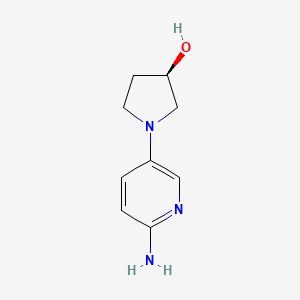

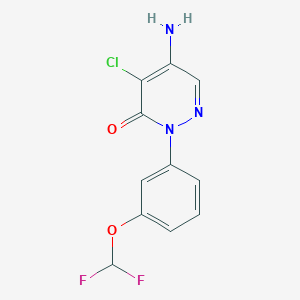
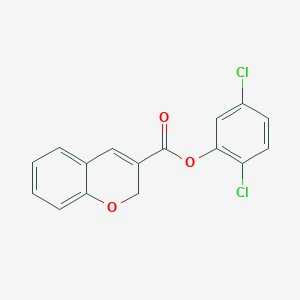

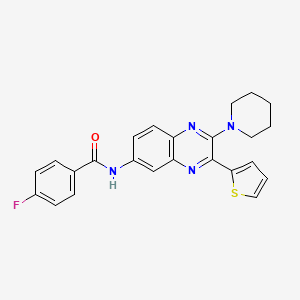
![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)
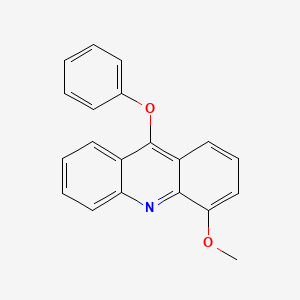


![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
